molecular formula C20H14F3N3S B1678873 NIH-12848

NIH-12848

Cat. No.: B1678873
M. Wt: 385.4 g/mol
InChI Key: QBDAEJRHUCSSPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NIH-12848 is a small-molecule inhibitor selectively targeting phosphatidylinositol 5-phosphate 4-kinase gamma (PI5P4Kγ), an isoform of the PI5P4K family involved in phosphoinositide metabolism. PI5P4Kγ regulates cellular PI(4,5)P2 levels and is implicated in cancer, neurodegenerative diseases, and metabolic disorders . Unlike ATP-competitive kinase inhibitors, this compound binds to an allosteric site of PI5P4Kγ, achieving isoform specificity and avoiding off-target effects on PI5P4Kα and PI5P4Kβ . Its molecular formula is C₂₀H₁₄F₃N₃S (MW: 385.41 g/mol), with a CAS registry number 959551-10-1 . Biochemical assays report an IC₅₀ of 2–3 µM against PI5P4Kγ in radiometric ³²P-ATP/PI5P incorporation assays . Structural studies (PDB ID: 7QIE) confirm its binding to the PI5P4Kγ allosteric pocket with a ligand root-mean-square deviation (RMSD) of 0.85 Å, highlighting precise molecular interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

NIH-12848 is synthesized through a multi-step process involving the formation of the quinazolinamine core structure.

Industrial Production Methods

The industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pressure, and solvent choice. The final product is often purified using techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

NIH-12848 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinamine derivatives with altered electronic properties, while substitution reactions can introduce new functional groups, enhancing the compound’s activity .

Scientific Research Applications

Cancer Therapy

NIH-12848 has been explored for its potential in cancer treatment due to its ability to modulate cell signaling pathways associated with tumor growth. The compound's selectivity for PI5P4Kγ allows for targeted inhibition, reducing off-target effects commonly seen with less selective inhibitors. Studies have indicated that this compound can inhibit cancer cell proliferation by disrupting the signaling pathways that promote survival .

Table 1: Summary of this compound's Effects on Cancer Cell Lines

Cell LineEffect ObservedReference
MCF7 (Breast)Reduced proliferation
A549 (Lung)Induced apoptosis
HeLa (Cervical)Inhibited migration

Immunological Disorders

The role of PI5P4Kγ in immune cell signaling suggests that inhibitors like this compound could be beneficial in treating immunological disorders. Research has shown that this compound can modulate immune responses by affecting T-cell activation and cytokine production. This modulation is particularly relevant for diseases characterized by overactive immune responses, such as autoimmune disorders .

Case Study: Impact on T-cell Activation
In a study involving human peripheral blood mononuclear cells, treatment with this compound resulted in decreased production of pro-inflammatory cytokines following stimulation with anti-CD3 antibodies. This suggests a potential therapeutic application in managing autoimmune conditions where T-cell activation is dysregulated .

Neurodegenerative Diseases

Recent findings indicate that PI5P4Kγ may play a role in neurodegenerative diseases by influencing neuronal survival and apoptosis. This compound's ability to selectively inhibit this kinase could provide insights into neuroprotective strategies. Preliminary studies have shown that this compound can enhance neuronal survival under stress conditions, making it a candidate for further investigation in diseases such as Alzheimer's and Parkinson's disease .

Table 2: Effects of this compound on Neuronal Cells

Neuronal ModelEffect ObservedReference
SH-SY5YIncreased survival under oxidative stress
Primary NeuronsReduced apoptosis

Mechanistic Insights

This compound operates through an allosteric binding mechanism rather than competing directly at the ATP-binding site, which is a common feature among many kinase inhibitors. This unique interaction profile not only enhances its selectivity but also provides an opportunity to explore novel therapeutic avenues targeting PI5P4Kγ without affecting other kinases significantly .

Mechanism of Action

NIH-12848 exerts its effects by binding to the phosphatidylinositol-5-phosphate binding region of phosphatidylinositol-5-phosphate-4-kinase gamma. This binding inhibits the enzyme’s activity, preventing the phosphorylation of phosphatidylinositol-5-phosphate. The compound’s selectivity is attributed to its non-ATP-competitive and allosteric binding mode, which does not interfere with the enzyme’s ATP-binding site .

Comparison with Similar Compounds

Selectivity and Potency

NIH-12848 demonstrates superior selectivity and potency compared to other PI5P4Kγ inhibitors (Table 1):

Compound Target IC₅₀ (µM) Selectivity (Kinase Panel) Mechanism
This compound PI5P4Kγ 2–3 No inhibition of PI5P4Kα/β Non-ATP-competitive
NCT-504 PI5P4Kγ 16 No activity in 442 kinases ATP-competitive(?)
JWZ-1-80 PI5P4Kγ N/A Degrader-specific Proteolysis-targeting chimera (PROTAC)
  • NCT-504 : Identified via high-throughput screening, NCT-504 (IC₅₀ = 16 µM) is less potent than this compound but shows selectivity across 442 kinases . Its ATP-competitive mechanism (inferred from assay design) may limit isoform specificity compared to this compound’s allosteric inhibition .
  • JWZ-1-80 : A PI5P4Kγ degrader, JWZ-1-80 eliminates the enzyme via ubiquitination, offering irreversible effects. Unlike this compound’s reversible inhibition, this mechanism may pose challenges in dose-dependent therapeutic applications .

Structural and Mutational Insights

Key mutations in PI5P4Kγ (e.g., S164N) reduce this compound’s inhibitory efficacy by >50%, underscoring the importance of the allosteric binding site . Structural comparisons (Figure 1) reveal this compound’s unique binding mode compared to ligands in other kinase complexes (e.g., LGK974 with PORCN-WNT3A, RMSD = 1.0 Å) .

Table 2: Impact of PI5P4Kγ Mutations on this compound Activity

Mutation Specific Activity (WT vs. Mutant) Fold Change in IC₅₀
Wild-type (WT) 100% (baseline) 1x
S164N 45% at 5 µM this compound >2x
Q378H/I159V 30% at 5 µM this compound >3x

Functional and Therapeutic Implications

  • Therapeutic Scope : While this compound is optimized for neurodegenerative and cancer models, JWZ-1-80’s degradation mechanism may benefit pathologies requiring sustained PI5P4Kγ suppression.

Biological Activity

NIH-12848, also known as NCGC00012848-02, is a selective inhibitor of phosphatidylinositol 5-phosphate 4-kinase gamma (PI5P4Kγ), a key enzyme involved in various cellular processes, including signaling pathways related to cancer, immune responses, and neurodegeneration. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in various biological contexts, and implications for therapeutic applications.

This compound has been shown to inhibit PI5P4Kγ with an IC50 value of approximately 1 μM in vitro, while displaying minimal inhibitory effects on the α and β isoforms of PI5P4K at concentrations up to 100 μM . The compound does not interact with the ATP-binding site of PI5P4Kγ; instead, it binds to the PI5P-binding site, which is crucial for the enzyme's activity . This allosteric mode of inhibition allows for selective targeting without affecting other kinases, making this compound a valuable tool for studying PI5P4Kγ functions in cellular systems.

Efficacy in Cellular Models

In cultured mouse principal kidney cortical collecting duct (mpkCCD) cells, this compound inhibited the translocation of Na+/K+-ATPase to the plasma membrane—a process that occurs during cell confluence and polarization. This effect mimicked that of specific RNA interference (RNAi) knockdown of PI5P4Kγ, indicating that this compound effectively disrupts normal cellular functions associated with this kinase .

Table 1: Summary of this compound Effects in Cellular Models

Cell Type Effect Observed Mechanism
mpkCCD cellsInhibition of Na+/K+-ATPase translocationAllosteric inhibition of PI5P4Kγ
Epithelial cellsDisruption of functional polarityInduction of cellular stress responses

Research Findings and Case Studies

Several studies have highlighted the potential therapeutic applications of this compound. For instance, research has demonstrated that inhibiting PI5P4Kγ can impact insulin signaling pathways and modulate immune responses. In knockout mice lacking PI5P4Kγ, researchers observed increased immune activity indicative of autoimmune conditions .

Case Study: Cancer Therapeutics

A notable application of this compound is its role in cancer research. Studies have shown that PI5P4Kγ is upregulated in various cancers, suggesting that inhibitors like this compound could be used to target tumor growth and progression. For example, in models where PI5P4Kγ was overexpressed, treatment with this compound resulted in reduced cell proliferation and increased apoptosis .

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)-2-[2-(trifluoromethyl)phenyl]quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N3S/c21-20(22,23)16-9-3-1-7-14(16)19-25-17-10-4-2-8-15(17)18(26-19)24-12-13-6-5-11-27-13/h1-11H,12H2,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDAEJRHUCSSPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3C(=N2)NCC4=CC=CS4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.